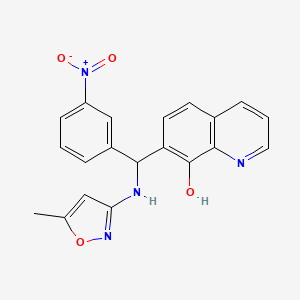

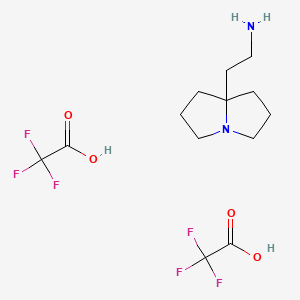

![molecular formula C7H7F2IO2 B2406278 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid CAS No. 2567498-42-2](/img/structure/B2406278.png)

2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with a complex structure. It contains a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane with two carbon atoms and one oxygen atom in a ring, attached to an iodine atom. This group is further attached to an acetic acid moiety, which contains two fluorine atoms .

Synthesis Analysis

The synthesis of this compound could involve the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system . The obtained difluoro-bicyclo[1.1.1]pentanes are suggested to be used as saturated bioisosteres of benzene rings for the purpose of drug discovery projects .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclo[1.1.1]pentanyl group and the iodine atom. The InChI code for a similar compound, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide, is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. A possible reaction mechanism could be an SN1/E1-type mechanism involving the intermediacy of the bicyclobutyl-1-carbinyl carbocation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. The compound has a molecular weight of 309.53 . It is a powder and should be stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Bioisosteres

- 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid and its derivatives are explored for their potential as bioisosteres in drug design, replacing phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties of drugs (Ma et al., 2019).

Synthesis Techniques and Chemical Properties

- A selective synthesis method of 2,2-difluorobicyclo[1.1.1]pentanes, including compounds similar to this compound, has been developed. This method is vital for the creation of "ortho/meta-substituted" bicyclo[1.1.1]pentanes, which are important in various chemical studies (Ma et al., 2019).

Applications in Organic Chemistry

- In organic chemistry, derivatives of bicyclo[1.1.1]pentane, including fluorinated and iodinated types like this compound, are used to explore reactions such as Kumada cross-coupling and C(sp2)-C(sp3) couplings. These studies expand the scope of bicyclo[1.1.1]pentane derivatives in medicinal chemistry (Nugent et al., 2020).

Strain Energy and Acidity Studies

- The bicyclo[1.1.1]pentane framework, as seen in this compound, has been a subject of research regarding its strain energy and acidity. Studies have been conducted to understand the electronic effects and strain energies associated with different isomers and substitutions in the bicyclo[1.1.1]pentane ring system (Adcock et al., 1999).

Exploring Physical and Chemical Behaviors

- Research has focused on investigating the physical and chemical behaviors of variously substituted bicyclo[1.1.1]pentanes, including those with similar structural features to this compound. This includes studies on their NMR spectra, reactivity patterns, and molecular interactions (Shtarev et al., 2001).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound is a difluoro-substituted bicyclo[111]pentane , which are often used as bioisosteres for benzene rings in medicinal chemistry . These structures can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Pharmacokinetics

It is known that bicyclo[111]pentane cores often exhibit improved ADME properties compared to their benzene counterparts .

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVTSCGYUYVFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

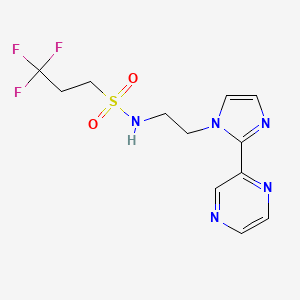

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)

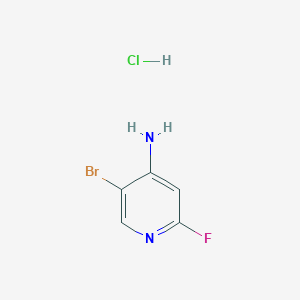

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

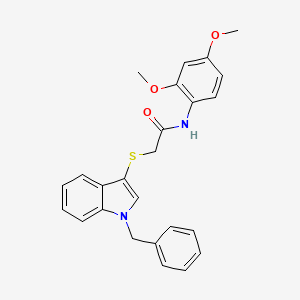

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)

![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)